Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate
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Overview
Description
Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate is an organic compound characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, which is further connected to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(2-fluoro-3,5-dimethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 2-(2-fluoro-3,5-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-fluoro-3,5-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The presence of the fluorine atom and methoxy groups can influence the compound’s binding affinity and specificity, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Methyl 2-(3,5-difluorophenyl)acetate: Similar structure but with two fluorine atoms instead of one.
Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester: Lacks the fluorine atom but has similar methoxy groups.
Uniqueness: Methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate is unique due to the specific positioning of the fluorine atom and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C11H13FO4 |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
methyl 2-(2-fluoro-3,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C11H13FO4/c1-14-8-4-7(5-10(13)16-3)11(12)9(6-8)15-2/h4,6H,5H2,1-3H3 |
InChI Key |
DIUPIMOULFEQFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)F)CC(=O)OC |
Origin of Product |
United States |
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